REACTION_CXSMILES
|
O1[CH:3]([C:4]([CH:6]2[O:8][CH:7]2[C:9]2[CH:14]=[CH:13][CH:12]=[C:11](C(F)(F)F)[CH:10]=2)=O)[CH:2]1[C:19]1C=C[CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=1.O1C(C2C=CC=C(C(F)(F)F)C=2)C1C(C1C=CC=CC=1)=O>>[C:9]1([CH2:7][C:6](=[O:8])[CH2:4][C:3]2[CH:2]=[CH:19][CH:20]=[C:21]([C:25]([F:26])([F:27])[F:28])[CH:22]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C1C(=O)C1C(O1)C1=CC(=CC=C1)C(F)(F)F)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C1C1=CC(=CC=C1)C(F)(F)F)C(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(CC1=CC(=CC=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |